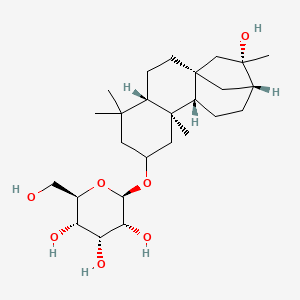

2,16-Kauranediol 2-O-beta-D-allopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2,16-Kauranediol 2-O-beta-D-allopyranoside often involves multi-step chemical processes. One method for synthesizing related beta-D-allopyranosides involves the stereospecific synthesis from beta-D-erythro-2,3-dideoxyhex-2-enopyranosides through dihydroxylation reactions, which have been shown to yield beta-D-allopyranosides in moderate to excellent yields (Murphy, O'Brien, & Smith, 2001). Additionally, the enzymatic biotransformation using Verticillium lecanii on kaurane derivatives highlights an alternative route for obtaining hydroxylated kaurane diterpenoids, demonstrating the versatility in synthetic approaches (Vieira, Takahashi, & Boaventura, 2002).

Molecular Structure Analysis

The molecular structure of 2,16-Kauranediol 2-O-beta-D-allopyranoside and related compounds can be elucidated through various spectroscopic techniques. The synthesis and structure analysis of related compounds, such as 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribofuranoses, provide insight into the conformations and stereochemistry involved in the kaurane diterpenoids (Hanaya & Yamamoto, 1989).

Chemical Reactions and Properties

The chemical reactivity of 2,16-Kauranediol 2-O-beta-D-allopyranoside includes its potential for further functionalization and modification. The study on the synthesis of related compounds demonstrates the chemical versatility of beta-D-allopyranosides, which can undergo reactions such as dihydroxylation to yield various stereoisomers (Murphy, O'Brien, & Smith, 2001).

Physical Properties Analysis

While specific physical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside are not detailed in the provided research, related studies on the physical properties of diterpenoids and their derivatives typically focus on aspects such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside, such as acidity, basicity, and reactivity with other chemical agents, can be inferred from studies on similar compounds. For example, the synthesis and acid-base properties of a beta-D-allopyranoside-grafted Ru(II) complex provide insights into the interaction of beta-D-allopyranosides with metals, indicating potential catalytic or binding applications (Ma, Yin, & Wang, 2009).

科学的研究の応用

Chemical Synthesis and DNA Binding

A ruthenium(II) complex featuring beta-d-allopyranoside has been synthesized, showcasing its acid-base properties and potential as a DNA intercalator. This complex, characterized by various spectroscopic methods, reveals insights into the binding interactions with DNA, suggesting applications in biochemistry and molecular biology for understanding DNA interactions and possibly in drug design for targeting specific DNA sequences (Yan-Zi Ma, Hongju Yin, & Ke-Zhi Wang, 2009).

Natural Product Isolation

Research on Cussonia bojeri, a Malagasy endemic plant, led to the isolation of a new ent-kaurane diterpene glycoside related to 2,16-Kauranediol 2-O-beta-D-allopyranoside. Such studies are fundamental in natural product chemistry, contributing to the discovery of new compounds with potential therapeutic applications (L. Harinantenaina, R. Kasai, & K. Yamasaki, 2002).

Enzymatic Reactions and Bioactivity

The exploration of ent-kaurane glycosides from Tricalysia okelensis roots unveils new compounds with acylated disaccharide moieties. These discoveries are crucial for understanding the diversity of glycosides in nature and their potential bioactivities, laying the groundwork for future pharmacological studies (Wen-Hui Xu et al., 2010).

Bio-guided Extraction Optimization

A study focused on optimizing the extraction of bioactive components from Annona glabra leaves using etiolated wheat coleoptile bioassay highlights the importance of extraction variables in maximizing the bioactivity of plant extracts. This research contributes to the field of natural product extraction and bioassay-guided fractionation, essential for discovering new bioactive compounds (S. Matsumoto et al., 2014).

Safety and Hazards

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15?,16-,17+,18-,19-,20-,21-,22-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXOTBTLJGELG-QTINVTRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/no-structure.png)